N-(2-Bromophenyl)benzofuran-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

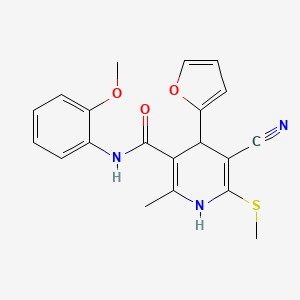

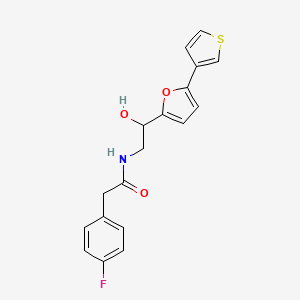

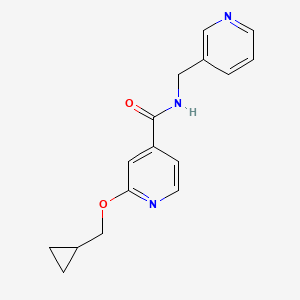

“N-(2-Bromophenyl)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C15H10BrNO2 . It is a type of benzofuran derivative .

Synthesis Analysis

The synthesis of benzofuran derivatives, including “N-(2-Bromophenyl)benzofuran-2-carboxamide”, often involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . In this process, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through a one-pot, two-step transamidation procedure .Molecular Structure Analysis

The molecular structure of “N-(2-Bromophenyl)benzofuran-2-carboxamide” is composed of fused benzene and furan rings . This structure is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds, including “N-(2-Bromophenyl)benzofuran-2-carboxamide”, have been shown to undergo a variety of chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .科学研究应用

Diversity-Oriented Synthesis Techniques

- A two-step, diversity-oriented synthesis of highly functionalized benzofuran-2-carboxamides has been developed. This method involves the Ugi four-component reaction and microwave-assisted Rap–Stoermer reaction, providing a collection of N-aryl 2-bromoacetamides. These compounds are then reacted to furnish benzofuran-2-carboxamides, which could be beneficial in various applications (Han, Wu, & Dai, 2014).

Cholinesterase Inhibitory Activity

- A series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives have shown potent butyrylcholinesterase inhibitory activity. This research indicates potential applications of these compounds in the treatment or study of diseases related to cholinesterase enzymes, such as Alzheimer's (Abedinifar et al., 2018).

Anti-Inflammatory and Analgesic Properties

- Benzofuran-2-carboxamides synthesized via a microwave-assisted one-pot parallel approach showed significant anti-inflammatory, analgesic, and antipyretic activities in vivo. This suggests their potential use in developing new therapeutic agents for these conditions (Xie et al., 2014).

Sigma Receptor Ligands

- Novel benzofuran-2-carboxamide ligands synthesized for sigma receptors showed high affinity at the sigma-1 receptor. This finding opens avenues for the use of such compounds in the study and treatment of neurological disorders associated with sigma receptors (Marriott et al., 2012).

Microwave-Assisted Multicomponent Synthesis

- A practical microwave-assisted multicomponent protocol for the synthesis of substituted benzofuran-2-carboxamides has been developed. This efficient method could be exploited in drug discovery campaigns for rapid identification of biologically active compounds (Vincetti et al., 2016).

Molecular Property and Spectroscopy Study

- Theoretical and experimental characterization of novel benzofuran-based acrylamide monomers, including N-[2–(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide, has been conducted. This study contributes to understanding the molecular structure, spectroscopic properties, and chemical reactivity of such compounds (Barım & Akman, 2021).

未来方向

Benzofuran compounds, including “N-(2-Bromophenyl)benzofuran-2-carboxamide”, have attracted considerable attention due to their diverse pharmacological activities and potential applications as drugs . Future research may focus on designing new benzofuran derivatives for various therapeutic applications .

属性

IUPAC Name |

N-(2-bromophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-11-6-2-3-7-12(11)17-15(18)14-9-10-5-1-4-8-13(10)19-14/h1-9H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJXUQMSYSSPBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Bromophenyl)benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2439155.png)

![6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2439160.png)

![2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2439165.png)

![Ethyl 4-[[2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2439168.png)

![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2439169.png)